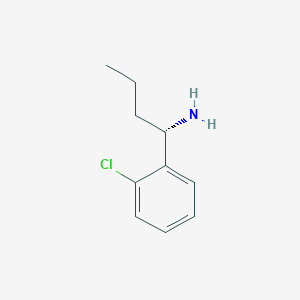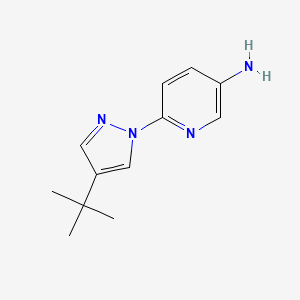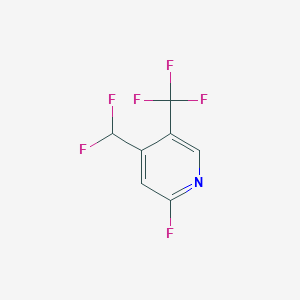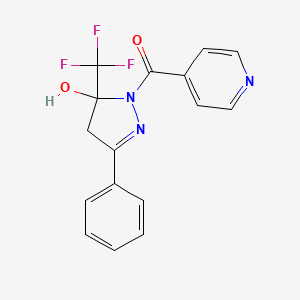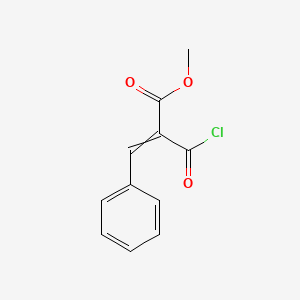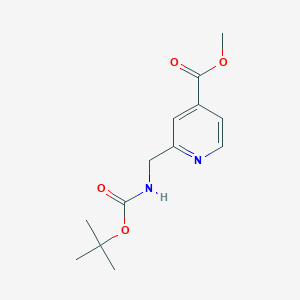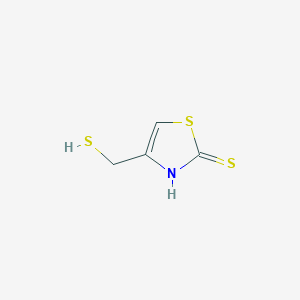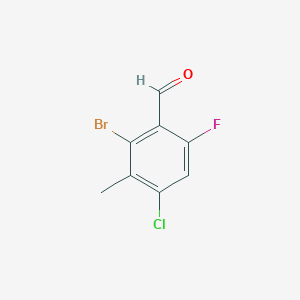
2-Bromo-4-chloro-6-fluoro-3-methylbenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4-chloro-6-fluoro-3-methylbenzaldehyde is an aromatic aldehyde with the molecular formula C8H5BrClFO and a molecular weight of 251.48 g/mol . This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a formyl group (-CHO) and a methyl group (-CH3). It is used in various chemical syntheses and research applications due to its unique reactivity and structural properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-chloro-6-fluoro-3-methylbenzaldehyde typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation, followed by halogenation and formylation reactions . The general steps include:
Friedel-Crafts Acylation: Introduction of an acyl group to the benzene ring.
Halogenation: Sequential introduction of bromine, chlorine, and fluorine atoms.
Formylation: Introduction of the formyl group to the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve bulk synthesis using similar reaction pathways but optimized for large-scale production. This includes the use of catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity .
化学反応の分析
Types of Reactions: 2-Bromo-4-chloro-6-fluoro-3-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Conversion of the aldehyde group to an alcohol.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: 2-Bromo-4-chloro-6-fluoro-3-methylbenzoic acid.
Reduction: 2-Bromo-4-chloro-6-fluoro-3-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Bromo-4-chloro-6-fluoro-3-methylbenzaldehyde is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals, agrochemicals, and materials science
作用機序
The mechanism of action of 2-Bromo-4-chloro-6-fluoro-3-methylbenzaldehyde involves its reactivity with various molecular targets. The presence of electron-withdrawing halogen atoms and the formyl group makes it a versatile electrophile in organic reactions. It can participate in nucleophilic addition, substitution, and condensation reactions, influencing molecular pathways and interactions .
類似化合物との比較
- 2-Bromo-4-chloro-6-fluoro-3-methylbenzene
- 2-Bromo-4-chloro-6-fluoro-3-methylbenzoic acid
- 2-Bromo-4-chloro-6-fluoro-3-methylbenzyl alcohol
Comparison: Compared to its analogs, 2-Bromo-4-chloro-6-fluoro-3-methylbenzaldehyde is unique due to the presence of the formyl group, which imparts distinct reactivity and applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and research .
特性
分子式 |
C8H5BrClFO |
|---|---|
分子量 |
251.48 g/mol |
IUPAC名 |
2-bromo-4-chloro-6-fluoro-3-methylbenzaldehyde |
InChI |
InChI=1S/C8H5BrClFO/c1-4-6(10)2-7(11)5(3-12)8(4)9/h2-3H,1H3 |
InChIキー |
GAQACNGHRLGYNH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C(=C1Br)C=O)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


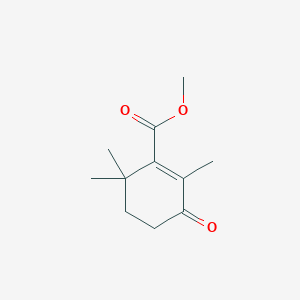
![N-(4-oxo-7-tosyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide](/img/structure/B13970425.png)
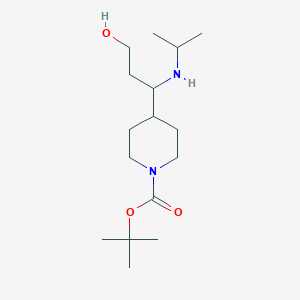
![2-[4-(Benzyl-ethyl-amino)-piperidin-1-yl]-ethanol](/img/structure/B13970437.png)
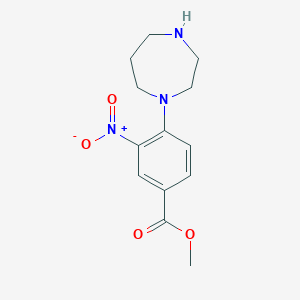
![2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-6-chloro-3H-imidazo[4,5-b]pyridine](/img/structure/B13970442.png)
![(Cyclopenta[b]pyran-2-yl)acetaldehyde](/img/structure/B13970468.png)
